molecular formula C5H8FNO2 B2512968 Methyl 4-amino-2-fluorobut-2-enoate CAS No. 2288032-85-7

Methyl 4-amino-2-fluorobut-2-enoate

Cat. No.: B2512968
CAS No.: 2288032-85-7
M. Wt: 133.122
InChI Key: FJPVXTAKHPNHJA-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluorobut-2-enoate is an organic compound with the molecular formula C5H8FNO2 It is a fluorinated derivative of butenoate, characterized by the presence of an amino group and a fluorine atom on the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-fluorobut-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate and fluorinated amines.

    Amination: The amino group is introduced via amination reactions, often using ammonia or primary amines under controlled conditions.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-fluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-amino-2-fluorobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluorobut-2-enoate involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to target molecules. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Methyl 4-amino-2-chlorobut-2-enoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-amino-2-bromobut-2-enoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-amino-2-iodobut-2-enoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Methyl 4-amino-2-fluorobut-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (Z)-4-amino-2-fluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c1-9-5(8)4(6)2-3-7/h2H,3,7H2,1H3/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPVXTAKHPNHJA-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/CN)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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